N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
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Overview
Description
“N-cyclopentyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide” is a complex organic compound that contains a thiophene and a quinoline moiety . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring .
Scientific Research Applications
Synthesis and Reactivity
Aleksandrov et al. (2020) investigated the synthesis and reactivity of thiophene-2-carbonyl compounds, demonstrating the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride to produce N-(quinolin-5-yl)thiophene-2-carboxamide. This compound underwent further reactions to yield derivatives with potential for further chemical transformations (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Electrophilic Substitution Reactions
The study by Aleksandrov et al. also covered electrophilic substitution reactions, showcasing how acylation, among other reactions, could produce a variety of substituted thiophene derivatives, highlighting the compound's versatility in synthetic applications (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Structural and Computational Features
Nesterov et al. (2013) explored the structural and computational features of quinolin-2(1H)-ylidene derivatives, providing insights into their chemical behavior and potential applications in materials science. Their work contributes to understanding the electronic structure and reactivity of such compounds, which could inform their use in designing novel materials and chemicals (Nesterov, Yang, Nesterov, & Richmond, 2013).
Antitubercular Activity
Kantevari et al. (2011) synthesized novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, evaluating their antitubercular activity. This research highlights the potential medical applications of thiophene-2-carbonyl derivatives in developing new therapeutics for tuberculosis (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).
Liquid Crystal Architectures
Zafiropoulos et al. (2008) investigated the introduction of thiophene modifications into classic liquid crystal mesogens, illustrating the potential of such compounds in creating new materials with specific optical and electronic properties. This research opens avenues for using thiophene-2-carbonyl derivatives in advanced materials science, particularly in the field of liquid crystals (Zafiropoulos, Choi, Dingemans, Lin, & Samulski, 2008).
Future Directions
properties
IUPAC Name |
N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-19(22-15-6-1-2-7-15)20(26)23-16-9-10-17-14(13-16)5-3-11-24(17)21(27)18-8-4-12-28-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROGACHIXIKGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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